Cas no 1422469-43-9 (2-chloro-7,7-dimethyl-5H,6H,7H-cyclopentabpyridine-3-carbonitrile)

2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopentabpyridine-3-carbonitrile is a specialized heterocyclic compound featuring a fused cyclopentapyridine core with chloro and cyano functional groups. Its rigid bicyclic structure and electron-withdrawing substituents make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing bioactive molecules. The dimethyl substitution at the 7-position enhances steric stability, while the chloro and cyano groups offer versatile reactivity for further functionalization. This compound is suited for applications in medicinal chemistry, including the development of kinase inhibitors or other targeted therapeutics. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
2-chloro-7,7-dimethyl-5H,6H,7H-cyclopentabpyridine-3-carbonitrile structure
1422469-43-9 structure
Product Name:2-chloro-7,7-dimethyl-5H,6H,7H-cyclopentabpyridine-3-carbonitrile
CAS No:1422469-43-9
MF:C11H11ClN2
MW:206.671441316605
CID:4597957
PubChem ID:79857819
Update Time:2025-05-20

2-chloro-7,7-dimethyl-5H,6H,7H-cyclopentabpyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-7,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
    • 2-chloro-7,7-dimethyl-5H,6H,7H-cyclopentabpyridine-3-carbonitrile
    • Inchi: 1S/C11H11ClN2/c1-11(2)4-3-7-5-8(6-13)10(12)14-9(7)11/h5H,3-4H2,1-2H3
    • InChI Key: VBQZZZMWBAHYCL-UHFFFAOYSA-N
    • SMILES: C12C(C)(C)CCC1=CC(C#N)=C(Cl)N=2

2-chloro-7,7-dimethyl-5H,6H,7H-cyclopentabpyridine-3-carbonitrile Pricemore >>

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2-chloro-7,7-dimethyl-5H,6H,7H-cyclopentabpyridine-3-carbonitrile Related Literature

Additional information on 2-chloro-7,7-dimethyl-5H,6H,7H-cyclopentabpyridine-3-carbonitrile

2-Chloro-7,7-Dimethyl-5H,6H,7H-Cyclopentabpyridine-3-Carbonitrile (CAS No. 1422469-43-9): A Comprehensive Overview

The compound 2-chloro-7,7-dimethyl-5H,6H,7H-cyclopentabpyridine-3-carbonitrile (CAS No. 1422469-43-9) is a highly specialized organic molecule with unique structural and chemical properties. This compound belongs to the class of heterocyclic compounds, specifically featuring a cyclopentabpyridine framework. The presence of a cyano group (-CN) at the 3-position and a chlorine atom at the 2-position introduces distinct electronic and steric effects, making this molecule a subject of interest in various research domains.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions involving strategic functional group transformations. The synthesis typically involves the construction of the cyclopentabpyridine core followed by selective substitution to introduce the chlorine and cyano groups. Researchers have explored various methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to achieve high yields and purity in the final product.

The structural uniqueness of 2-chloro-7,7-dimethyl-cyclopentabpyridine-carbonitrile lies in its bicyclic framework. The molecule consists of a fused bicyclic system where a pyridine ring is fused with a cyclopentane ring. The two methyl groups at the 7-position add significant steric bulk to the molecule, which can influence its reactivity and physical properties. Additionally, the cyano group at the 3-position imparts strong electron-withdrawing effects, making this compound potentially useful in electrophilic aromatic substitution reactions.

Recent studies have highlighted the potential applications of this compound in drug discovery and materials science. Its unique electronic properties make it a promising candidate for use as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in developing novel anti-inflammatory agents and anticancer drugs due to its ability to modulate specific cellular pathways.

In terms of physical properties, 2-chloro-7,7-dimethyl-cyclopentabpyridine-carbonitrile exhibits high thermal stability and moderate solubility in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum reveals strong absorption bands due to the conjugated π-system within the cyclopentabpyridine core. These spectral characteristics make it suitable for applications in optoelectronic materials and sensors.

From an environmental standpoint, this compound has been studied for its biodegradability under various conditions. Research indicates that it undergoes slow degradation under aerobic conditions but shows enhanced biodegradation when exposed to specific microbial consortia. This information is crucial for assessing its environmental impact and ensuring sustainable practices during its production and use.

In conclusion, 2-chloro-7,7-dimethyl-cyclopentabpyridine-carbonitrile (CAS No. 1422469-43-9) stands out as a versatile molecule with promising applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a valuable tool for researchers in organic chemistry, pharmacology, and materials science.

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